

# Application Notes and Protocols: Utilizing 9-ING-41 in Combination with Chemotherapeutic Agents

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## Compound of Interest

Compound Name: TG 41

Cat. No.: B1682782

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These application notes provide a comprehensive overview of the preclinical and clinical use of 9-ING-41 (also known as Elraglusib), a selective Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ) inhibitor, in combination with standard-of-care chemotherapy. The provided protocols and data are intended to guide researchers in designing and executing experiments to explore the synergistic anti-tumor effects of this combination therapy.

## Introduction

9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule that potently and selectively inhibits GSK-3 $\beta$ .<sup>[1]</sup> GSK-3 $\beta$  is a serine/threonine kinase that is constitutively active under basal conditions and plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.<sup>[2]</sup> Aberrant overexpression and activity of GSK-3 $\beta$  have been implicated in tumor progression and the development of resistance to chemotherapy.<sup>[1]</sup> 9-ING-41 has demonstrated significant preclinical single-agent antitumor activity and the ability to enhance the efficacy of cytotoxic agents in various cancer models, including those resistant to standard treatments.<sup>[2][3]</sup>

The primary mechanism of action of 9-ING-41 involves the downregulation of oncogenic pathways that contribute to chemotherapy resistance, such as the NF- $\kappa$ B and DNA damage

response (DDR) pathways. By inhibiting GSK-3 $\beta$ , 9-ING-41 can restore the sensitivity of tumor cells to chemotherapeutic agents.

## Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of 9-ING-41 with various chemotherapies.

Table 1: In Vitro Activity of 9-ING-41 in Cancer Cell Lines

Cell Line	Cancer Type	9-ING-41 IC50 / GI50	Combination Agent	Observations	Reference
BT183	Embryonal Tumor with Multilayered Rosettes (ETMR)	145.5 nM	-	Decreased cell viability.	
CHLA02-ATRT	Atypical Rhabdoid Tumor (ATRT)	481.2 nM	-	Decreased cell viability.	
ATRT-787197	Atypical Rhabdoid Tumor (ATRT)	503.1 nM	-	Decreased cell viability.	
ATRT-2187	Atypical Rhabdoid Tumor (ATRT)	528.3 nM	-	Decreased cell viability.	
SK-N-DZ	Neuroblastoma	50-100 nM (GI50)	-	Inhibited cell growth.	
SK-N-BE(2)	Neuroblastoma	50-100 nM (GI50)	-	Inhibited cell growth.	
RKO	Colorectal Cancer (KRAS wild-type)	2 $\mu$ M (used concentration)	5-FU (25 $\mu$ M), Oxaliplatin (10 $\mu$ M)	Significantly improved the growth inhibitory effect of 5-FU and oxaliplatin.	

Table 2: In Vivo Efficacy of 9-ING-41 in Combination Therapy (Patient-Derived Xenograft Models)

PDX Model	Cancer Type	9-ING-41 Dose	Combination Agent & Dose	Key Findings	Reference
GBM6	Glioblastoma (Chemo-resistant)	70 mg/kg	CCNU (2 mg/kg)	Combination led to complete tumor regression and significantly prolonged survival (median survival: 142 days vs. 85 days with CCNU alone).	
GBM12	Glioblastoma (Chemo-resistant)	40 mg/kg	CCNU (5 mg/kg)	Combination significantly prolonged survival compared to CCNU alone.	

Table 3: Clinical Trial Data for 9-ING-41 Combination Therapy (Phase I/II - NCT03678883)

Cancer Type	Combination Regimen	9-ING-41 Dose	Number of Patients (Combination)	Key Outcomes	Reference
Advanced Solid Tumors	Gemcitabine, Doxorubicin, Lomustine, Carboplatin, Irinotecan, Gemcitabine/nab-paclitaxel, Paclitaxel/carboplatin, Pemetrexed/carboplatin	3.3, 5, 7, 9.3, 12.4, and 15 mg/kg (IV, twice weekly)	171	Favorable toxicity profile and clinical benefit observed.	
Advanced Pancreatic Ductal Adenocarcinoma (PDAC)	Gemcitabine (1,000 mg/m <sup>2</sup> ) + nab-paclitaxel (125 mg/m <sup>2</sup> )	15 mg/kg (IV, twice weekly)	-	Encouraging clinical activity, leading to a randomized phase 2 study.	

## Experimental Protocols

### Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is designed to assess the cytotoxic effects of 9-ING-41 as a single agent and in combination with chemotherapy on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HT-29, RKO, SW480 for colorectal cancer)

- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% GlutaMax, 1% Penicillin-Streptomycin)
- 96-well plates
- 9-ING-41 (stock solution prepared in DMSO)
- Chemotherapeutic agent (e.g., 5-Fluorouracil, Oxaliplatin)
- MTS assay reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well in 100  $\mu$ L of complete cell culture medium.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of 9-ING-41, the chemotherapeutic agent, or the combination of both.
  - Example concentrations for colorectal cancer cells: 2  $\mu$ M for 9-ING-41, 25  $\mu$ M for 5-FU, and 10  $\mu$ M for Oxaliplatin.
  - Include vehicle controls (containing the same concentration of DMSO and/or water as the drug-treated wells).
- Incubation: Incubate the treated plates for a desired duration (e.g., 72 hours).
- MTS Assay:
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate the plates for 2-4 hours at 37°C.

- **Data Acquisition:** Measure the absorbance at 490 nm using a plate reader.
- **Analysis:** Calculate the relative number of viable cells by normalizing the absorbance of treated wells to the vehicle control wells.

## Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of 9-ING-41 in combination with chemotherapy using an orthotopic PDX model.

### Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Luciferase-tagged PDX tumor cells (e.g., GBM6-luc)
- 9-ING-41
- Chemotherapeutic agent (e.g., CCNU/Lomustine)
- Vehicle control (e.g., DMSO)
- Bioluminescence imaging (BLI) system (e.g., IVIS)
- Calipers for tumor measurement (if applicable)

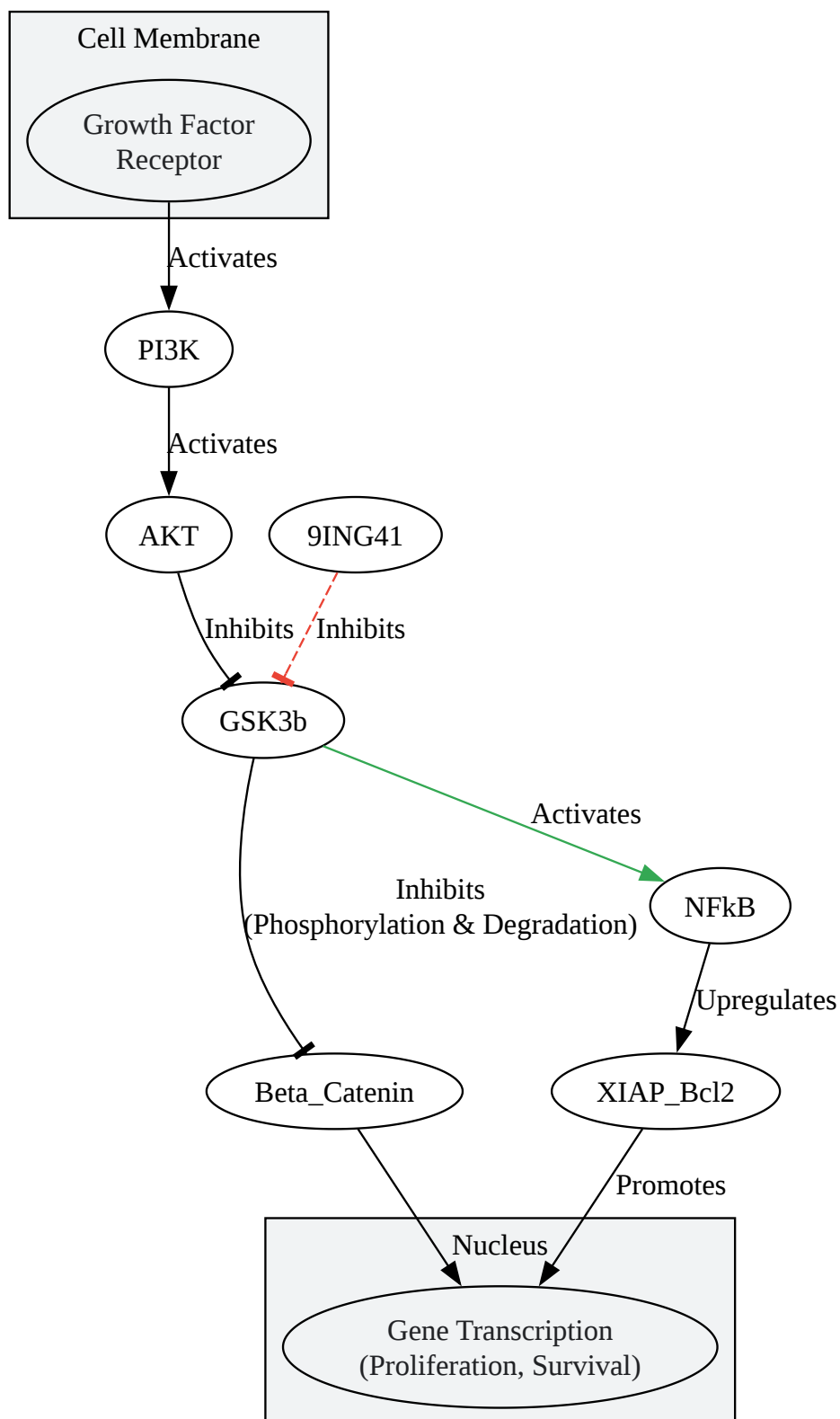
### Procedure:

- **Tumor Implantation:** Intracranially implant luciferase-tagged PDX tumor cells into the brains of immunocompromised mice.
- **Tumor Staging:** Monitor tumor growth using bioluminescence imaging. Once tumors reach a predetermined size, randomize the mice into treatment groups.
- **Treatment Groups:**
  - Vehicle Control (e.g., DMSO, intraperitoneal injection, twice a week)

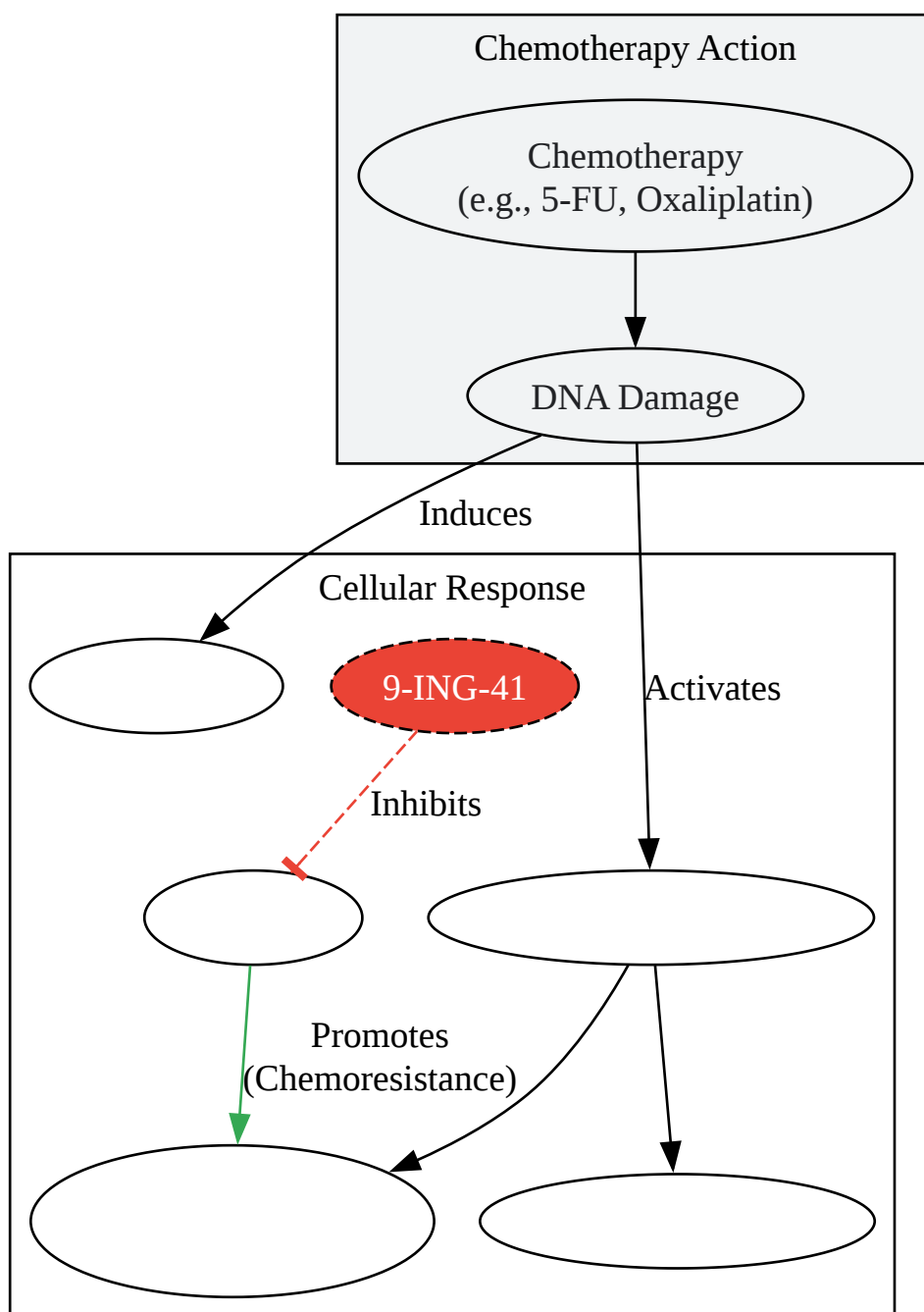
- 9-ING-41 alone (e.g., 70 mg/kg, i.p., twice a week)
- Chemotherapy alone (e.g., CCNU 2 mg/kg, i.p., twice a week)
- Combination: 9-ING-41 + Chemotherapy (at the same doses and schedule)
- Treatment Administration: Administer the treatments according to the defined schedule for a specified duration (e.g., 4 weeks).
- Monitoring:
  - Monitor tumor burden regularly using bioluminescence imaging.
  - Measure animal weight weekly to assess toxicity.
- Endpoint: Continue monitoring until a predefined endpoint is reached (e.g., significant tumor burden, neurological symptoms, or a specific time point).
- Data Analysis:
  - Generate Kaplan-Meier survival curves to compare the overall survival between treatment groups.
  - Analyze changes in tumor bioluminescence over time.
  - Perform histological analysis of brain tissue at the end of the study.

## Mandatory Visualizations

### Signaling Pathways

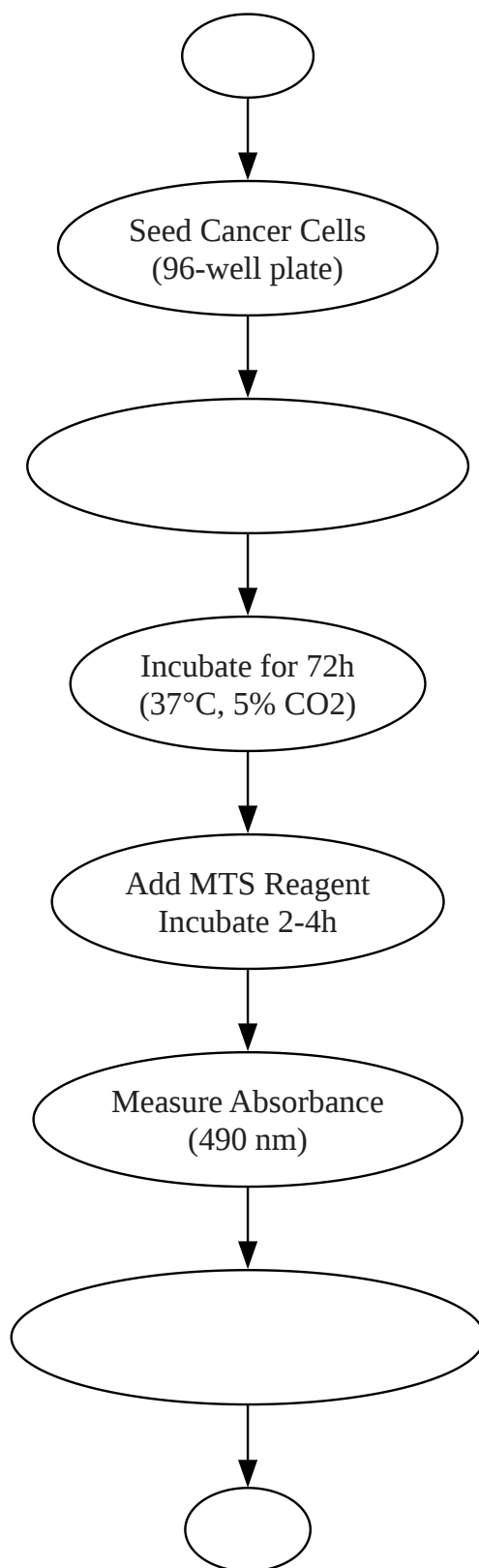


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## Experimental Workflow



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## References

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